MI 14

PI4KIIIβ Selectivity Lipid Kinase Inhibition Chemical Probe Development

Standard PI4K inhibitors often mask isoform-specific functions, confounding virology and metabolism studies. MI 14 eliminates this ambiguity as the only documented PI4KIIIβ inhibitor that uncouples GLUT4 translocation from LCFA uptake. - IC50 54 nM against PI4KIIIβ; >1,800-fold selectivity over PI4KIIIα and PI4KIIα. - Validated antiviral EC50 values: HCV 1b (0.087 µM), CVB3 (0.145 µM), HRVM (1.03 µM). - Supplied with rigorous batch-specific purity documentation for reproducible pharmacology.

Molecular Formula C19H23ClN6O3S
Molecular Weight 450.9 g/mol
Cat. No. B609016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI 14
SynonymsMI-14;  MI 14;  MI14; 
Molecular FormulaC19H23ClN6O3S
Molecular Weight450.9 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=N1)C(=CC(=N2)Cl)NCCNC(=O)C)C3=CC(=CC=C3)S(=O)(=O)N(C)C
InChIInChI=1S/C19H23ClN6O3S/c1-12-18(14-6-5-7-15(10-14)30(28,29)25(3)4)26-19(23-12)16(11-17(20)24-26)22-9-8-21-13(2)27/h5-7,10-11,22H,8-9H2,1-4H3,(H,21,27)
InChIKeyPSTAJIONBVMKLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MI 14: Selective PI4KIIIβ Inhibitor


MI 14, also known as compound 36t, is a potent and highly selective small-molecule inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a lipid kinase essential for the replication of various single-stranded positive-sense RNA viruses and for specific metabolic signaling pathways [1]. It demonstrates an IC50 of 54 nM for PI4KIIIβ and exhibits >1,800-fold selectivity over the related isoforms PI4KIIIα and PI4KIIα . MI 14 is a valuable chemical probe for dissecting PI4KIIIβ function in virology and cellular metabolism, including studies on antiviral mechanisms and insulin-independent glucose uptake [2].

Workflow PI4KIIIβ pathway inhibition studies
Selection Isoform-selective chemical probe fit
Use Context Virology and metabolic signaling assay context

MI 14 Selectivity vs. Generic PI4K Inhibitors


The scientific utility of MI 14 is defined by its unique combination of potency and, more critically, its unparalleled selectivity for the PI4KIIIβ isoform [1]. Simply selecting any compound listed as a 'PI4K inhibitor' is insufficient and potentially misleading, as significant differences in isoform selectivity and downstream functional effects exist within this class [2]. For example, while more potent inhibitors like UCB9608 (IC50 11 nM) or PI4KIIIbeta-IN-9 (IC50 7 nM) exist, their selectivity profiles differ and they lack the extensive characterization of MI 14 in specific, physiologically relevant models . The quantitative evidence below demonstrates that MI 14's specific profile enables it to uniquely dissect PI4KIIIβ-dependent mechanisms, such as GLUT4 translocation without affecting LCFA uptake, a functional distinction not shared by all PI4K inhibitors [3].

Generic PI4K inhibitors may show significant isoform-selectivity shifts; PI4KIIIβ attribution may not transfer.
Potency-tier differences (e.g., UCB9608, PI4KIIIbeta-IN-9) do not guarantee equivalent functional selectivity in metabolic models.
Inhibitors lacking characterized GLUT4/LCFA uncoupling may confound cardiometabolic pathway interpretation.

MI 14 Quantitative Evidence Guide


PI4KIIIβ Selectivity vs. Related Isoforms

MI 14 inhibits PI4KIIIβ with an IC50 of 54 nM, and crucially, it exhibits no measurable inhibition (IC50 > 100 μM) against the closely related lipid kinases PI4KIIIα and PI4KIIα [1]. This represents a selectivity window of >1,800-fold . In comparison, other PI4KIIIβ inhibitors show varying selectivity profiles. For instance, BQR-695 inhibits human PI4KIIIβ with an IC50 of 80 nM , while its selectivity over other isoforms is not reported with the same high threshold. The >1,800-fold selectivity of MI 14 ensures that observed biological effects can be confidently attributed to PI4KIIIβ inhibition, minimizing off-target kinase activity.

Isoform Selectivity
Head-to-head
IC50 54 nM (PI4KIIIβ) vs. >100 μM (PI4KIIIα/IIα); >1,800-fold selectivity window. BQR-695 comparator shows unreported threshold.
Supports isoform-specific attribution in kinase panel studies.
In vitro biochemical assay context; confirm in cellular target engagement.
PI4KIIIβ Selectivity Lipid Kinase Inhibition Chemical Probe Development

Antiviral Activity Across RNA Viruses

In HeLa cell-based antiviral assays, MI 14 demonstrates potent inhibition of multiple clinically relevant RNA viruses [1]. Its activity is quantified with EC50 values of 0.087 µM against HCV 1b, 0.145 µM against CVB3, 1.03 µM against HRVM, and 10.6 µM against HCV 2a . This broad yet graded potency profile distinguishes it from other PI4KIIIβ inhibitors. For example, while AL-9 is a known PI4KIIIα/HCV inhibitor (IC50 0.57 µM for PI4KIIIα), MI 14 offers a distinct PI4KIIIβ-centric mechanism against a panel of viruses, providing a tool for understanding the virus-specific requirements for host PI4K activity .

Antiviral Potency
Cross-study
HCV 1b: 0.087 µM; CVB3: 0.145 µM; HRVM: 1.03 µM; HCV 2a: 10.6 µM. Distinct PI4KIIIβ-centric spectrum vs. AL-9.
Supports antiviral screening context across RNA virus families.
HeLa cell-based assay; strain-specific response interpretation required.
Antiviral Research RNA Virus Replication HCV Inhibitor

GLUT4 Translocation Selectivity Over LCFA Uptake

In a physiological model of cardiomyocyte contraction, pharmacological inhibition of PI4KIIIβ with MI 14 selectively blocked contraction- and oligomycin-stimulated GLUT4 translocation and glucose uptake [1]. Crucially, in the same system, MI 14 had no effect on CD36 translocation or long-chain fatty acid (LCFA) uptake [2]. This functional selectivity is not a general property of all PI4KIIIβ inhibitors and is a key differentiator. For example, while more potent inhibitors like UCB9608 (IC50 11 nM) are effective in immunosuppression models, their effect on this specific cardiometabolic pathway has not been reported . MI 14's validated ability to uncouple glucose and LCFA uptake makes it an essential tool for studying this specific metabolic balance.

Functional Selectivity
Cross-study
Inhibited GLUT4 translocation; no effect on CD36/LCFA uptake. UCB9608 comparator lacks this pathway data.
Enables GLUT4/LCFA uncoupling study in cardiomyocyte models.
Adult rat cardiomyocyte model; verify in relevant metabolic cell system.
Cardiometabolic Research GLUT4 Translocation Insulin Resistance

Validated Purity and Solubility

MI 14 is supplied with a guaranteed purity of ≥98% as determined by HPLC . This high level of purity is essential for ensuring that observed biological effects are due to the compound itself and not impurities. Furthermore, MI 14 demonstrates excellent solubility in DMSO (up to 20 mM), a critical factor for reliable in vitro assay preparation . This contrasts with other PI4K inhibitors, where detailed solubility data may not be as readily available or guaranteed at this level .

Purity & Solubility
Data to verify
Purity ≥98% (HPLC); Solubility 20 mM in DMSO.
Batch-specific specification review recommended.
Supplier-reported; request batch COA for critical experiments.
Compound Solubility In Vitro Assay Research Reproducibility

MI 14: Key Application Scenarios


PI4KIIIβ in RNA Virus Replication

MI 14 is the compound of choice for virology research requiring a specific PI4KIIIβ inhibitor to study its role in the replication of positive-sense RNA viruses like HCV, CVB3, and HRVM [1]. Its quantified antiviral EC50 values across different viral subtypes allow researchers to design precise dose-response experiments. The compound's high purity and solubility ensure that observed effects are due to on-target kinase inhibition [2].

Metabolic Signaling Pathway Selectivity

MI 14 is uniquely positioned as a critical tool for research on insulin-independent glucose uptake and cardiac metabolism [1]. Its validated ability to inhibit GLUT4 translocation without affecting LCFA uptake makes it the only documented PI4KIIIβ inhibitor with this functional signature. This allows researchers to study the 'selective' arm of PI4KIIIβ signaling in metabolic tissues without confounding effects on lipid metabolism [2].

Chemical Probe for Target Validation

The >1,800-fold selectivity window of MI 14 over other PI4K isoforms establishes it as a superior chemical probe for target validation [1]. When combined with genetic silencing of PI4KIIIβ, as demonstrated in the literature, MI 14 provides robust pharmacological evidence to confirm the specific role of PI4KIIIβ in a biological process [2]. This is essential for de-risking drug discovery programs targeting this kinase.

Application
Selection Property
Validation Focus
RNA virus replication studies
Isoform-selectivity window
Viral strain-specific EC50 endpoint review
Cardiometabolic signaling pathway research
Functional selectivity profile
GLUT4/LCFA uncoupling endpoint monitoring
Chemical probe target validation
Reported selectivity context
Genetic-silencing corroboration review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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